molecular formula C9H16N4 B13322505 4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine

4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine

Cat. No.: B13322505
M. Wt: 180.25 g/mol
InChI Key: JCFRWTFRMMNCHY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with appropriate amine sources. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid . This multicomponent synthesis approach allows for the formation of the desired pyrimidine derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyrimidine: Lacks the tert-butyl group, leading to different chemical and biological properties.

    N-(tert-butyl)pyrimidin-2-amine: Lacks the aminomethyl group, affecting its reactivity and applications.

    2-Aminopyrimidine: A simpler pyrimidine derivative with different reactivity and uses.

Uniqueness

4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine is unique due to the presence of both the aminomethyl and tert-butyl groups, which confer specific steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other pyrimidine derivatives.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4-(aminomethyl)-N-tert-butylpyrimidin-2-amine

InChI

InChI=1S/C9H16N4/c1-9(2,3)13-8-11-5-4-7(6-10)12-8/h4-5H,6,10H2,1-3H3,(H,11,12,13)

InChI Key

JCFRWTFRMMNCHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=CC(=N1)CN

Origin of Product

United States

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